Cas no 159768-89-5 (1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-)
![1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- structure](https://ja.kuujia.com/scimg/cas/159768-89-5x500.png)
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- 化学的及び物理的性質
名前と識別子
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- 1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-
- 1-Butanone, 1-(2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl)-
- 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]butan-1-one
- PHOMALONE
- CHEBI:182590
- 159768-89-5
- 1-(2,4-Dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl)butan-1-one
- AKOS040735667
- DTXSID10166722
- NS00097394
- Phomalone, >=95% (LC/MS-UV)
- DTXCID1089213
- 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-1-butanone
- 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-
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- MDL: MFCD27967521
- インチ: InChI=1S/C13H18O5/c1-3-4-9(15)12-11(18-2)7-10(16)8(5-6-14)13(12)17/h7,14,16-17H,3-6H2,1-2H3
- InChIKey: PTBQWWHUOMDVFS-UHFFFAOYSA-N
- SMILES: OC1C(CCO)=C(O)C=C(OC)C=1C(=O)CCC
計算された属性
- 精确分子量: 254.11544
- 同位素质量: 254.115
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 268
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 密度みつど: 1.239
- Boiling Point: 450°Cat760mmHg
- フラッシュポイント: 170.2°C
- Refractive Index: 1.567
- PSA: 86.99
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00512-1MG |
Phomalone |
159768-89-5 | 1mg |
¥4117.06 | 2023-09-13 |
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- 関連文献
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Li Yang,Qinglong Zhuang,Mei Wu,Hua Long,Chen Lin,Mei Lin,Fang Ke Org. Biomol. Chem. 2021 19 6417
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Lu Wang,Yanbing Huang,Liping Zhang,Zhiwen Liu,Wei Liu,Huixin Xu,Qingbo Zhang,Haibo Zhang,Yan Yan,Zhiyong Liu,Tianyu Zhang,Wenjun Zhang,Changsheng Zhang Org. Biomol. Chem. 2021 19 6030
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-に関する追加情報
Chemical Profile of 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] (CAS No. 159768-89-5)
The compound 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl], identified by its CAS number 159768-89-5, represents a structurally complex molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of derivatives featuring a phenolic backbone modified with hydroxyl and methoxy substituents, which are known for their diverse biological activities. The presence of both hydroxyl and methoxy groups enhances its reactivity, making it a valuable intermediate in the synthesis of more elaborate molecules.
Recent advancements in medicinal chemistry have highlighted the importance of polyphenolic derivatives in drug discovery. The structural motif present in 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] shares similarities with natural products that have demonstrated efficacy in modulating various biological pathways. For instance, compounds with analogous phenolic frameworks have been investigated for their potential roles in antioxidant and anti-inflammatory applications. The unique arrangement of functional groups in this molecule suggests that it may exhibit properties conducive to interacting with biological targets, thereby warranting further exploration.
The synthesis of 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps typically include phenolic functionalization followed by selective alkylation and methylation to introduce the characteristic side chains. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the phenolic core, ensuring high regioselectivity and yield. Such synthetic strategies align with current trends toward sustainable and efficient chemical processes.
In the realm of pharmaceutical research, this compound has garnered attention due to its structural resemblance to known bioactive agents. For example, analogs containing hydroxyl-rich phenolic structures have been reported to exhibit inhibitory effects on enzymes such as COX-2 and LOX, which are implicated in inflammatory responses. Preliminary computational studies suggest that 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] may interact with these targets through hydrogen bonding networks formed by its multiple hydroxyl groups. This hypothesis is supported by molecular docking simulations that predict favorable binding affinities.
The pharmacokinetic profile of this compound is another area of interest. The presence of both polar (hydroxyl) and slightly lipophilic (methoxy) groups suggests moderate solubility in both aqueous and organic phases, which could influence its absorption and distribution upon administration. Additionally, the flexible side chain (e.g., 2-hydroxyethyl) may contribute to metabolic stability or undergo biotransformation pathways that could be exploited for prodrug design. These attributes make it an attractive candidate for further pharmacological evaluation.
Emerging research also explores the potential applications of this compound in nanomedicine and targeted drug delivery systems. Functionalized phenolic derivatives have been incorporated into polymeric nanoparticles as carriers for therapeutic agents due to their ability to enhance solubility and bioavailability. The structural features of 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] could be leveraged to develop such systems by serving as a linker or anchor for other bioactive molecules. This approach aligns with the growing demand for personalized medicine solutions that require precise targeting and controlled release profiles.
From an industrial perspective, the scalability of synthesizing this compound is a critical consideration for potential commercialization. Process optimization efforts have focused on minimizing waste generation while maintaining high yields. Green chemistry principles have been applied by employing recyclable catalysts and solvent-free reaction conditions where feasible. Such advancements not only reduce environmental impact but also align with regulatory pressures favoring sustainable manufacturing practices.
The role of computational chemistry in understanding the reactivity and properties of complex molecules cannot be overstated. High-throughput virtual screening has been employed to identify derivatives of 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] with enhanced bioactivity or selectivity. Machine learning models trained on large datasets have further accelerated this process by predicting molecular descriptors that correlate with pharmacological outcomes. These computational tools are indispensable in modern drug discovery pipelines.
In conclusion,1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl] (CAS No. 159768-89-5) represents a promising scaffold with multifaceted applications spanning synthetic chemistry,pharmacology,and nanotechnology。The strategic placement of functional groups such as hydroxylandmethoxyenhances its utility as an intermediate,while preliminary studies suggest potential therapeutic benefits。As research continues,this compound will likely play an increasingly important role in developing novel chemical entities for addressing unmet medical needs。The integration of cutting-edge synthetic methodologies,computational techniques,and interdisciplinary approaches ensures that investigations into its properties will remain at the forefront of scientific innovation。
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